![molecular formula C22H20ClN5O3 B2690515 8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021029-66-2](/img/structure/B2690515.png)
8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Description
8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality 8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. The compound serves as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it a valuable tool for synthesizing complex molecules .
Fluorescent Materials
1,3,5-Triarylpyrazoline compounds, which share structural similarities with our compound, exhibit excellent fluorescence properties. These materials find applications in photoluminescent devices, organic nonlinear optics, and photorefractive materials .
Antiparasitic Activity
Molecular simulation studies have highlighted the potent in vitro antipromastigote activity of our compound. It interacts favorably with the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development .
Biologically Active Indole Derivatives
Indole derivatives, including our compound, have gained attention due to their diverse biological properties. These compounds are explored for their potential in treating cancer cells, microbial infections, and various disorders within the human body .
Neurotoxicity Assessment
In a novel study, the synthesized pyrazoline derivative containing our compound was evaluated for neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also assessed .
properties
IUPAC Name |
6-[3-[(3-chlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-10-9-27(21(28)24-19)16-7-4-8-17(12-16)31-13-14-5-3-6-15(23)11-14/h3-8,11-12H,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXRRGCKWYGYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione |
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